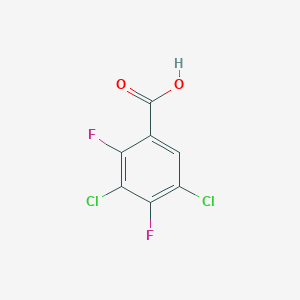

3,5-Dichloro-2,4-difluorobenzoic acid

Descripción general

Descripción

3,5-Dichloro-2,4-difluorobenzoic acid is a chemical compound that is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile . It is a valuable intermediate for the synthesis of medicines, including antibacterials .

Synthesis Analysis

The synthesis of this compound involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination . The precursor, 4-chloro-3,5-difluorobenzonitrile, is treated with concentrated nitric acid/sulfuric acid and then sodium nitrite solution . Hydrolysis and nitration could be accomplished simultaneously in one step .Molecular Structure Analysis

The molecular structure of this compound has been investigated by experimental techniques (FT-IR, FT-Raman and UV) and quantum chemical calculations .Chemical Reactions Analysis

3,5-Difluorobenzoic acid forms dimers that are stabilized by hydrogen bonds between carboxyl groups . The on-line determination of 3,5-difluorobenzoic acid in water was studied using membrane inlet mass spectrometry with in-membrane preconcentration .Aplicaciones Científicas De Investigación

Chemical Synthesis and Intermediates

- 3,5-Dichloro-2,4-difluorobenzoic acid has been utilized in the formation of various chemical compounds. For instance, research demonstrated the reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst. The main product obtained was bis(3,5-dichloro-4-hydroxyphenyl)methane, formed from the cross-linking of the acid. This outcome indicates the potential of this compound in the formation of new chemical structures (Ritmaleni, Notario, & Yuliatun, 2013).

- Another study describes the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a constituent of the macrolide antibiotic lipiarmycin A3. This synthesis from ethyl 2-pentenoate and ethyl acetoacetate showcases the role of this compound in pharmaceutical intermediates (Alexy & Scharf, 1991).

Agricultural and Environmental Applications

- In the agricultural sector, this compound's derivatives have been used in the synthesis of insecticides. For example, the synthesis of the insecticide Teflubenzuron involves the use of 3,5-dichloro-2,4-difluoroaniline, derived from 2,4-difluoronitrobenzene. This demonstrates the compound's relevance in the development of agricultural chemicals (Shi-long, 2006).

- Additionally, studies on fluorobenzoate tracers in surface soils included derivatives of this compound. These tracers are crucial for studying water movement in porous media, indicating environmental research applications (Jaynes, 1994).

Analytical and Industrial Applications

- This compound is also significant in analytical chemistry. For instance, it's used in the determination of 2-chloro-4,5-difluorobenzoic acid and related impurities by liquid chromatography. This method identifies unique isomeric impurities in commercially produced compounds, highlighting its role in quality control and purity assessment (Elrod et al., 1993).

Safety and Hazards

3,5-Dichloro-2,4-difluorobenzoic acid may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, wash all exposed external body areas thoroughly after handling, and do not eat, drink, or smoke when using this product .

Mecanismo De Acción

Target of Action

3,5-Dichloro-2,4-difluorobenzoic acid is a biochemical reagent . . It’s important to note that the compound’s safety data sheet indicates it may cause respiratory irritation , suggesting it may interact with targets in the respiratory system .

Mode of Action

It’s synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence involving nitration, selective reduction, diazotisation, and chlorination . This suggests that the compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s known that halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials . This suggests that the compound might affect biochemical pathways related to bacterial growth and survival.

Result of Action

The compound’s safety data sheet indicates it may cause respiratory irritation , suggesting it might induce inflammatory responses in the respiratory system.

Action Environment

It’s known that the compound should be stored in a dry, cool, and well-ventilated place . This suggests that temperature, humidity, and ventilation might affect the compound’s stability and efficacy.

Propiedades

IUPAC Name |

3,5-dichloro-2,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F2O2/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLNHUHKYANNLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

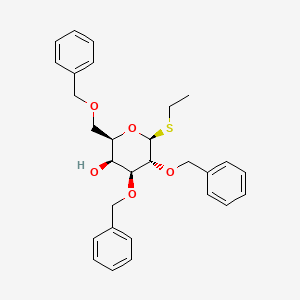

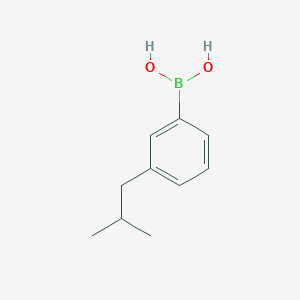

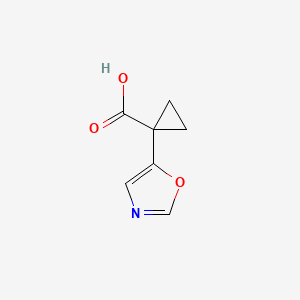

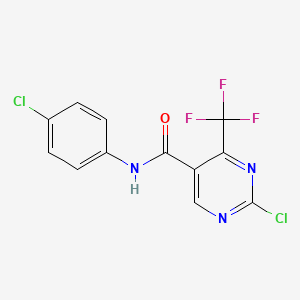

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine](/img/structure/B3040075.png)

![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)

![ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate](/img/structure/B3040085.png)

![4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3040090.png)

![1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene](/img/structure/B3040091.png)

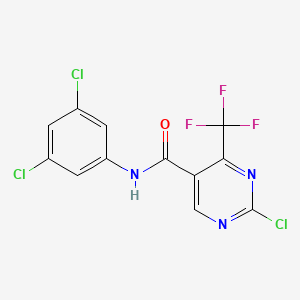

![N5-[4-(trifluoromethoxy)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B3040094.png)